molecular formula C16H16N2O4S B2778588 Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate CAS No. 2034431-76-8

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate

Cat. No. B2778588
M. Wt: 332.37
InChI Key: LNHFRQPEIVQMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate” is a chemical compound that contains a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene, the core structure in “Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Reactivity

Synthesis of Thiophene Derivatives

Research on thiophene compounds, such as methyl thiophene-2-carboxylate, focuses on their synthesis and functionalization. These compounds serve as precursors or intermediates in the synthesis of complex molecules, demonstrating their importance in organic chemistry for constructing new chemical entities with potential biological or material applications (Yang et al., 2000).

Cyclization Mechanisms

The study of cyclization mechanisms, as seen with methyl 3-amino-2-thiophene carboxylate, provides insights into the reactivity of thiophene derivatives. These reactions are crucial for developing new synthetic routes and understanding the chemistry of thiophene compounds (B. Hajjem et al., 2010).

Potential Biological Applications

Antimicrobial and Antioxidant Activities

Thiophene derivatives are explored for their potential biological activities, including antimicrobial and antioxidant properties. Compounds synthesized from thiophene-2-carboxylates have shown significant activity in vitro, indicating their potential as therapeutic agents (K. Raghavendra et al., 2016).

Cytotoxic Agents

The synthesis of novel thiophene and benzothiophene derivatives aims at producing compounds with anti-proliferative activity against various tumor cell lines. This research highlights the potential of thiophene derivatives in the development of new anticancer drugs (R. Mohareb et al., 2016).

Advanced Material Applications

Electrophysical Properties

Thiophene derivatives are also studied for their electrophysical properties, relevant in the development of novel materials for electronic applications. Such research demonstrates the versatility of thiophene compounds in contributing to advancements in materials science (S. A. Torosyan et al., 2018).

Future Directions

Thiophene-based analogs, such as “Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-21-16(20)12-5-7-23-15(12)18-14(19)11-4-6-17-13(8-11)22-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHFRQPEIVQMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.